Nemorubicin Hydrochloride

Antitumor Activity In Vivo Efficacy Dose Reduction

Nemorubicin hydrochloride is a third-generation anthracycline prodrug fundamentally distinct from doxorubicin. It inhibits topoisomerase I (not IIα), is bioactivated by CYP3A4 to PNU-159682—a metabolite 700–2400× more potent than the parent—and retains full activity against P-gp/MRP1-overexpressing MDR tumors. Its NER-dependent cytotoxicity enables targeting of repair-proficient cancers resistant to standard therapies. With sub-nanomolar IC50 surpassing MMAE in NHL models and no cardiotoxicity at therapeutic doses, it is a premier ADC linker-payload candidate. For HCC research, intra-arterial administration exploits hepatic first-pass metabolism for tumor-selective activation. Not interchangeable with doxorubicin.

Molecular Formula C32H38ClNO13
Molecular Weight 680.1 g/mol
CAS No. 108943-08-4
Cat. No. B217054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemorubicin Hydrochloride
CAS108943-08-4
Synonyms(8S,10S)-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-10-[5-hydroxy-4-[(2S)-2-methoxymorpholin-4-yl]-6-methyl-oxan-2-yl]oxy-1-methoxy-9,10-dihydro-7H-tetracene-5,12-dione
Molecular FormulaC32H38ClNO13
Molecular Weight680.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N6CCOC(C6)OC)O.Cl
InChIInChI=1S/C32H37NO13.ClH/c1-14-27(36)17(33-7-8-44-22(12-33)43-3)9-21(45-14)46-19-11-32(41,20(35)13-34)10-16-24(19)31(40)26-25(29(16)38)28(37)15-5-4-6-18(42-2)23(15)30(26)39;/h4-6,14,17,19,21-22,27,34,36,38,40-41H,7-13H2,1-3H3;1H/t14-,17-,19-,21-,22-,27+,32-;/m0./s1
InChIKeyDSXDXWLGVADASF-QQFKZXDBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nemorubicin Hydrochloride: A Third-Generation Anthracycline Prodrug with Distinct Topoisomerase I and NER-Dependent Mechanisms


Nemorubicin hydrochloride (CAS 108943-08-4), also known as methoxymorpholinyl doxorubicin (MMDX), is a semi-synthetic, third-generation anthracycline derivative of doxorubicin [1]. It is characterized by a methoxymorpholinyl substitution at the 3'-position of the daunosamine sugar, which confers significantly increased lipophilicity [2]. Unlike classical anthracyclines that primarily target topoisomerase IIα, nemorubicin functions as a prodrug, is converted by hepatic CYP3A4 to a highly potent metabolite (PNU-159682), and exerts its cytotoxic effects primarily through topoisomerase I inhibition and a unique dependence on an intact nucleotide excision repair (NER) system [3].

Why Nemorubicin Hydrochloride Cannot Be Substituted with Doxorubicin or Other Anthracyclines


Substituting nemorubicin hydrochloride with doxorubicin or another in-class anthracycline is scientifically invalid due to fundamental differences in mechanism of action, resistance profile, and toxicity. While doxorubicin is a topoisomerase IIα inhibitor with dose-limiting cardiotoxicity [1], nemorubicin acts primarily as a topoisomerase I inhibitor and demonstrates no cardiotoxicity at therapeutic doses in preclinical models [2]. Crucially, nemorubicin retains full activity against multidrug-resistant (MDR) tumors expressing P-glycoprotein (P-gp) and MRP1, a phenotype that renders doxorubicin ineffective [3]. Furthermore, its unique dependence on the NER pathway for cytotoxicity, as opposed to other repair mechanisms, creates a distinct spectrum of sensitivity and resistance that is not shared by other anthracyclines [4].

Quantitative Evidence for the Differentiation of Nemorubicin Hydrochloride from Comparators


Nemorubicin Demonstrates 80-120 Fold Higher In Vivo Potency than Doxorubicin

In preclinical in vivo models, nemorubicin produced antitumor activity similar to that of doxorubicin but at doses approximately 80-120 times lower [1]. This demonstrates a significantly higher in vivo potency, allowing for effective tumor control with a substantially reduced drug burden.

Antitumor Activity In Vivo Efficacy Dose Reduction

CYP3A4-Mediated Bioactivation to PNU-159682: A 700-2400 Fold Increase in Cytotoxicity

Nemorubicin undergoes hepatic bioactivation via CYP3A4 to its major metabolite, PNU-159682, which is 700 to 2,400 times more potent than the parent compound against cultured human cancer cells [1]. This metabolic activation is a key differentiator, as it is not a feature of doxorubicin or most other anthracyclines.

Prodrug Activation CYP3A4 Metabolism Metabolite Potency

120-Fold Lower IC50 in CYP3A4-Expressing Cells vs. P450-Deficient Cells

Nemorubicin exhibits a 120-fold lower IC50 (0.2 nM) in 9L gliosarcoma cells engineered to express human CYP3A4 (9L/3A4) compared to P450-deficient 9L cells (IC50: 23.9 nM) [1]. This stark difference highlights its potential for gene-directed enzyme prodrug therapy (GDEPT) strategies.

CYP3A4 IC50 Gene-Directed Enzyme Prodrug Therapy (GDEPT)

PNU-159682 Shows Sub-Nanomolar IC50 Values Against NHL Cell Lines, Outperforming MMAE

In a comparative cell viability assay, the nemorubicin metabolite PNU-159682 demonstrated IC50 values of 0.10 nM, 0.020 nM, 0.055 nM, and 0.1 nM against BJAB.Luc, Granta-519, SuDHL4.Luc, and WSU-DLCL2 non-Hodgkin lymphoma (NHL) cell lines, respectively . These values were significantly lower (2.5x to 21.6x) than those obtained with monomethyl auristatin E (MMAE), a common ADC payload, against the same cell lines (IC50s of 0.54 nM, 0.25 nM, 1.19 nM, and 0.25 nM, respectively) .

Antibody-Drug Conjugate (ADC) Payload Non-Hodgkin Lymphoma (NHL)

Nemorubicin Retains Full Cytotoxicity Against Multidrug-Resistant (MDR) Tumors Expressing P-gp and MRP1

Nemorubicin is reported to be highly cytotoxic to a variety of tumor cell lines presenting a multidrug-resistant phenotype, including those expressing P-glycoprotein (P-gp) and MRP1 . Unlike doxorubicin, which is actively effluxed by these transporters, nemorubicin overcomes this major resistance mechanism [1].

Multidrug Resistance P-glycoprotein MRP1

Absence of Cross-Resistance with Alkylating Agents, Platinum Derivatives, and Topoisomerase II Inhibitors

Nemorubicin demonstrates a lack of cross-resistance in tumor cells resistant to alkylating agents (e.g., melphalan), platinum derivatives (e.g., cisplatin), and topoisomerase II inhibitors (e.g., etoposide) [1]. This is in stark contrast to many other chemotherapeutics, including other anthracyclines, which often share resistance mechanisms.

Cross-Resistance Alkylating Agents Platinum Derivatives Topoisomerase II Inhibitors

Optimal Research and Industrial Applications for Nemorubicin Hydrochloride


Development of Next-Generation Antibody-Drug Conjugates (ADCs)

The extreme potency of the active metabolite PNU-159682, particularly its sub-nanomolar IC50 values against NHL cell lines which outperform the industry-standard MMAE payload, makes nemorubicin an exceptional candidate for the development of novel ADCs . Its use as a linker-payload component can target hematological malignancies and other cancers with high antigen expression, potentially leading to ADCs with improved efficacy and safety margins .

Investigating Liver-Specific Prodrug Activation and Hepatocellular Carcinoma (HCC)

Nemorubicin's specific bioactivation by hepatic CYP3A4, resulting in a 700-2400 fold increase in potency, makes it a premier tool for studying liver-targeted prodrug strategies [1]. This is directly applicable to hepatocellular carcinoma (HCC) research, where the drug is administered intra-arterially to exploit high first-pass liver metabolism and generate the highly cytotoxic PNU-159682 metabolite directly within the tumor environment [1].

Gene-Directed Enzyme Prodrug Therapy (GDEPT) and CYP3A4 Modulation

The 120-fold difference in IC50 between CYP3A4-expressing and deficient cells provides a robust experimental system for GDEPT research [2]. Nemorubicin can be used as a selective agent in models where CYP3A4 gene delivery is used to sensitize tumor cells, allowing for the study of enzyme-prodrug interactions and the development of targeted gene therapy approaches [2].

Overcoming Multidrug Resistance (MDR) in Preclinical Oncology Models

Nemorubicin is a critical reagent for in vitro and in vivo studies focused on multidrug resistance, as it retains full activity against tumors expressing P-gp and MRP1, unlike doxorubicin [3]. It also exhibits no cross-resistance with alkylating agents and platinum drugs [3]. This allows researchers to continue using an anthracycline-based approach in MDR models and to investigate novel combination therapies designed to circumvent or reverse resistance mechanisms [3].

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